

Application Notes and Protocols for In Vivo Administration of SRT2183 in Mice

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Compound of Interest

Compound Name: SRT 2183

Cat. No.: B1681107

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Introduction

SRT2183 is a small molecule that has been investigated for its potential to activate SIRT1 (Sirtuin 1), a NAD⁺-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular processes, including metabolism, stress resistance, and inflammation, making it an attractive therapeutic target for age-related diseases such as type 2 diabetes.[1][2][3] SRT2183 is structurally and functionally related to other putative SIRT1 activators like SRT1720.[3] However, it is important to note that there is ongoing scientific debate, with some studies suggesting that SRT2183 and related compounds may not be direct activators of SIRT1 and could exhibit off-target effects.[1][3]

These application notes provide a detailed protocol for the in vivo administration of SRT2183 to mice, based on established methodologies for structurally similar compounds. The provided workflow is designed for studies investigating the metabolic effects of SRT2183 in a diet-induced obesity model.

Data Presentation

The following table summarizes a typical in vivo administration protocol for a compound structurally and functionally related to SRT2183, which can be adapted for SRT2183 studies. This protocol is based on a study investigating the effects of SRT1720 in a mouse model of type 2 diabetes.[1][2]

Parameter	Details
Animal Model	7-8 week old ob/ob mice
Diet	High-Fat Diet (HFD) (60% kcal from fat)
Acclimation Period	1 week on HFD prior to study initiation
Compound	SRT1720 (as a proxy for SRT2183)
Dosage	30 mg/kg and 100 mg/kg
Vehicle	2% Hydroxypropyl methylcellulose (HPMC) + 0.2% Dioctyl sulfosuccinate sodium salt (DOSS) in water
Administration Route	Oral gavage (p.o.)
Frequency	Once daily
Duration	18 days
Pharmacokinetic Sampling	Plasma collection at 1, 2, 4, 7, and 24 hours post-dose on Day 1 and Day 12
Efficacy Endpoints	Body weight, food consumption, blood glucose, plasma triglycerides, cholesterol, free fatty acids, insulin levels, Oral Glucose Tolerance Test (OGTT)

Experimental Protocols

This section details a comprehensive protocol for the in vivo administration of SRT2183 to mice in a study aimed at evaluating its metabolic effects. This protocol is adapted from studies on the closely related compound, SRT1720.[\[1\]](#)[\[2\]](#)

Materials and Reagents

- SRT2183
- Hydroxypropyl methylcellulose (HPMC)

- Dioctyl sulfosuccinate sodium salt (DOSS)
- Sterile water for injection
- 7-8 week old male ob/ob mice
- High-Fat Diet (60% kcal from fat)
- Standard chow
- Oral gavage needles (20-22 gauge, curved)
- Standard laboratory equipment (scales, vortex mixer, etc.)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Glucometer and test strips

Animal Model and Acclimation

- Source 7-8 week old male ob/ob mice from a reputable supplier (e.g., Charles River Laboratories).
- House the mice in groups (e.g., four per cage) under a 12:12 hour light:dark cycle with ad libitum access to food and water.[\[1\]](#)[\[2\]](#)
- Acclimate the mice for one week on a high-fat diet (HFD) to induce a metabolic disease phenotype. A control group should be maintained on a standard chow diet.[\[1\]](#)[\[2\]](#)
- After the acclimation period, randomize the mice into treatment groups based on body weight and baseline blood glucose levels.

Preparation of SRT2183 Formulation

- Prepare the vehicle solution consisting of 2% HPMC and 0.2% DOSS in sterile water.
- To prepare a 10 mg/mL suspension of SRT2183 (for a 100 mg/kg dose in a 20g mouse, assuming a 200 μ L gavage volume), weigh the appropriate amount of SRT2183 powder.

- Gradually add the vehicle to the SRT2183 powder while triturating to form a uniform suspension.
- Vortex the suspension thoroughly before each use to ensure homogeneity.

In Vivo Administration

- Administer SRT2183 or vehicle to the mice once daily via oral gavage.
- The volume of administration should be calculated based on the most recent body weight of each mouse (e.g., 10 mL/kg).
- Continue the daily dosing for the planned duration of the study (e.g., 18 days).[\[1\]](#)[\[2\]](#)
- Monitor the animals daily for any signs of toxicity or adverse effects.

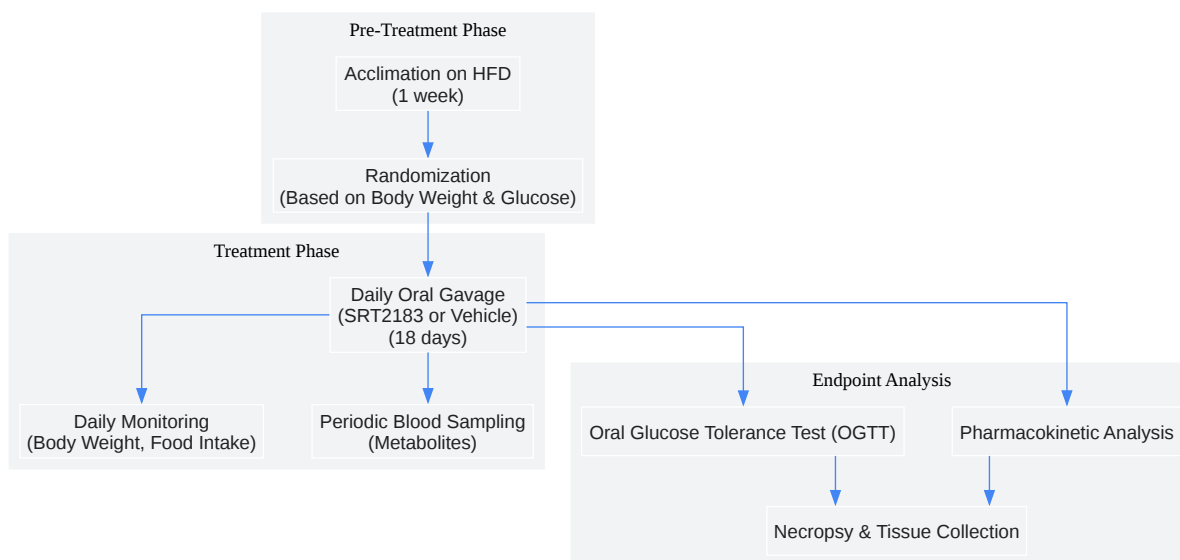
Monitoring and Endpoint Analysis

- Body Weight and Food Intake: Record the body weight and food consumption of each mouse daily.
- Blood Glucose: Monitor blood glucose from a tail snip at regular intervals (e.g., days 0, 4, 10) using a glucometer.[\[1\]](#)[\[2\]](#)
- Plasma Analysis: On specified days (e.g., days 1, 7, 14), collect blood samples to measure plasma levels of triglycerides, cholesterol, free fatty acids, and insulin.[\[1\]](#)[\[2\]](#)
- Oral Glucose Tolerance Test (OGTT):
 - Fast the mice overnight (approximately 16 hours) before the test.[\[1\]](#)
 - Administer a baseline blood sample.
 - Administer a glucose solution (1 g/kg) orally.[\[1\]](#)
 - Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.[\[1\]](#)
- Pharmacokinetic Analysis:

- On designated days (e.g., day 1 and day 12), use a satellite group of mice for pharmacokinetic analysis.
- Collect blood samples at 1, 2, 4, 7, and 24 hours after SRT2183 administration.[\[1\]](#)
- Process the blood to plasma and store at -80°C until analysis for SRT2183 concentration.
- Necropsy: At the end of the study, euthanize the mice (e.g., 2 hours after the final dose) and collect tissues for further analysis (e.g., histology, gene expression).[\[1\]](#)

Mandatory Visualizations

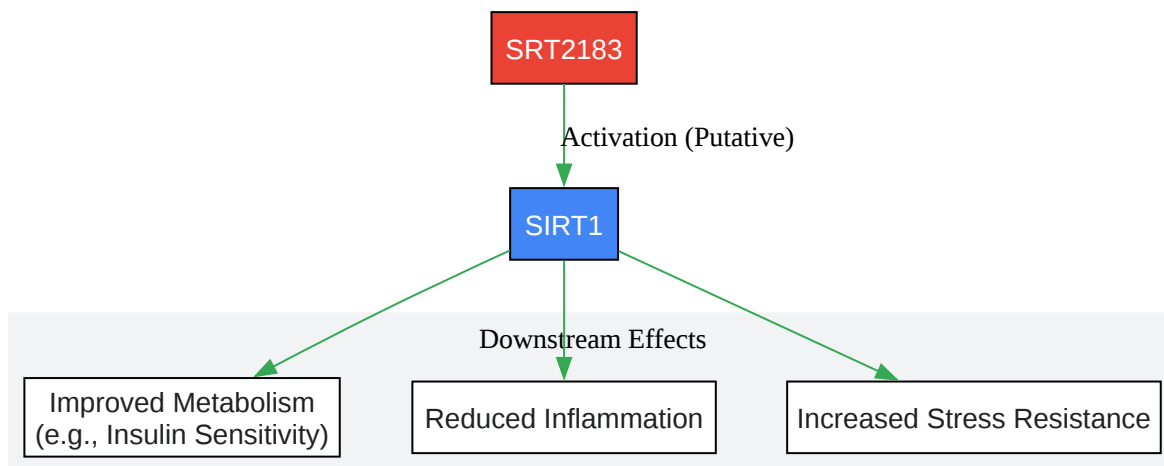
Experimental Workflow



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Caption: Experimental workflow for in vivo administration of SRT2183 in mice.

Putative SIRT1 Signaling Pathway



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References

- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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